
lithium hexacyanoferrate(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium hexacyanoferrate(II) is a coordination compound with the formula Li4[Fe(CN)6] It belongs to the family of hexacyanoferrates, which are known for their unique structural and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
Lithium hexacyanoferrate(II) can be synthesized through the reaction of lithium salts with potassium hexacyanoferrate(II). One common method involves the mixing of lithium chloride (LiCl) with potassium hexacyanoferrate(II) (K4[Fe(CN)6]) in an aqueous solution. The reaction proceeds as follows:
4LiCl+K4[Fe(CN)6]→Li4[Fe(CN)6]+4KCl
The reaction is typically carried out at room temperature, and the product is obtained by filtration and drying.
Industrial Production Methods
Industrial production of lithium hexacyanoferrate(II) often involves similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. Hydrothermal synthesis is another method employed for the production of metal hexacyanoferrates, including lithium hexacyanoferrate(II). This method allows for the synthesis of large and high-quality crystals with controlled particle size and low contamination by impurities .
化学反应分析
Types of Reactions
Lithium hexacyanoferrate(II) undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by hydrogen peroxide (H2O2), which converts the Fe(II) center to Fe(III):
2[Fe(CN)6]4−+H2O2+2H+→2[Fe(CN)6]3−+2H2O
Common Reagents and Conditions
Common reagents used in the reactions of lithium hexacyanoferrate(II) include hydrogen peroxide for oxidation and various acids for protonation. The reactions are typically carried out in aqueous solutions under controlled pH conditions .
Major Products
The major products formed from the oxidation of lithium hexacyanoferrate(II) include lithium hexacyanoferrate(III) and water. The compound can also form complexes with other metal ions through substitution reactions, leading to the formation of mixed-metal hexacyanoferrates .
科学研究应用
Lithium hexacyanoferrate(II) has a wide range of scientific research applications:
Energy Storage: It is used as a cathode material in sodium-ion batteries due to its open-channel structure that facilitates fast ion transport and framework stability.
Environmental Remediation: The compound is employed for the removal of heavy metal ions, such as cesium and rubidium, from nuclear waste solutions.
Catalysis: It serves as a catalyst in various redox reactions, including the oxidation of organic compounds.
作用机制
The mechanism of action of lithium hexacyanoferrate(II) in redox reactions involves the transfer of electrons between the Fe(II) center and the oxidizing or reducing agents. In the case of oxidation by hydrogen peroxide, the reaction proceeds through the formation of free radical intermediates, which facilitate the conversion of Fe(II) to Fe(III) . The compound’s open-channel structure allows for efficient ion transport, making it suitable for applications in energy storage and catalysis .
相似化合物的比较
Similar Compounds
Potassium hexacyanoferrate(II): Similar in structure but contains potassium ions instead of lithium.
Sodium hexacyanoferrate(II): Contains sodium ions and is used in similar applications, such as ion exchange and catalysis.
Prussian Blue (Iron(III) hexacyanoferrate(II)): A well-known pigment with similar structural properties but different applications, including medical use as an antidote for certain types of heavy metal poisoning.
Uniqueness
Lithium hexacyanoferrate(II) is unique due to its specific ion-exchange properties and its suitability as a cathode material in sodium-ion batteries. Its ability to form stable complexes with various metal ions and its high stability under different environmental conditions make it a valuable compound in scientific research and industrial applications .
属性
分子式 |
C6FeLi4N6 |
|---|---|
分子量 |
239.8 g/mol |
IUPAC 名称 |
tetralithium;iron(2+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.4Li/c6*1-2;;;;;/q6*-1;+2;4*+1 |
InChI 键 |
MWCFXRVLEYZWBD-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[Li+].[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


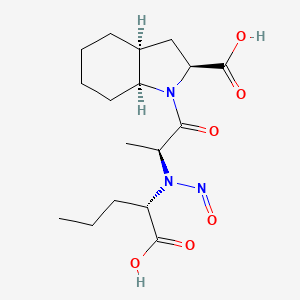
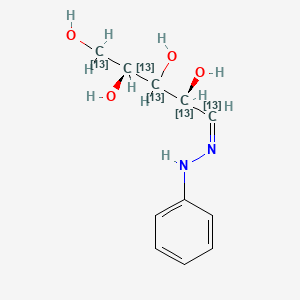
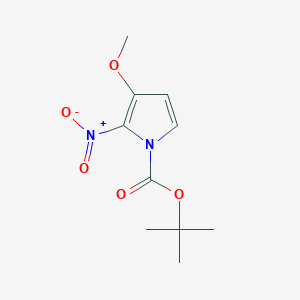
![sodium;(3R,5R)-7-[(3R)-5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13840425.png)
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
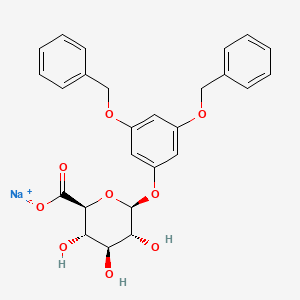
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13840466.png)
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
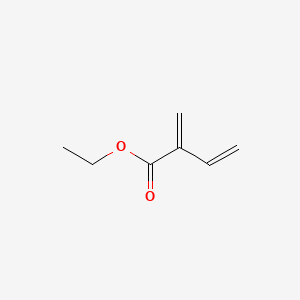
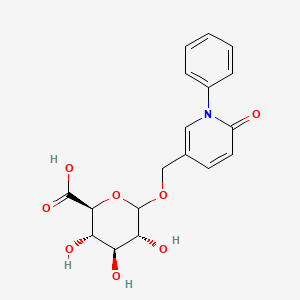
![3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride](/img/structure/B13840494.png)
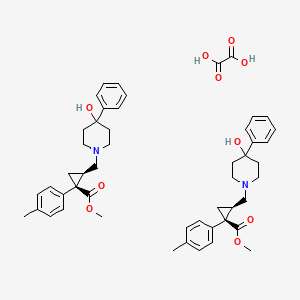
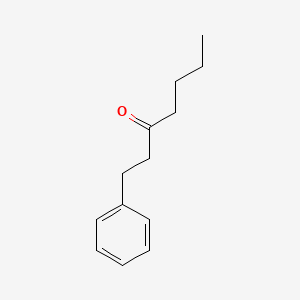
![N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide](/img/structure/B13840506.png)
